molecular formula C8H13NO2 B14216346 (1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid CAS No. 786638-71-9

(1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid

Cat. No.: B14216346
CAS No.: 786638-71-9
M. Wt: 155.19 g/mol
InChI Key: NVQVUWDXCUUHGQ-FWPZAIACSA-N
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Description

(1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysis and enantioselective synthesis to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

(1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid
  • (1R,2S)-2-phenylcyclopropanaminium
  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

Uniqueness

(1R,2S)-2-amino-3-methyl-4-methylene-cyclopentanecarboxylic acid is unique due to its cyclopentane ring structure and specific stereochemistry. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

786638-71-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,2S)-2-amino-3-methyl-4-methylidenecyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-4-3-6(8(10)11)7(9)5(4)2/h5-7H,1,3,9H2,2H3,(H,10,11)/t5?,6-,7+/m1/s1

InChI Key

NVQVUWDXCUUHGQ-FWPZAIACSA-N

Isomeric SMILES

CC1[C@@H]([C@@H](CC1=C)C(=O)O)N

Canonical SMILES

CC1C(C(CC1=C)C(=O)O)N

Origin of Product

United States

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